molecular formula C13H18ClFN2O2 B2517533 tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate CAS No. 2018862-90-1

tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate

Cat. No.: B2517533
CAS No.: 2018862-90-1
M. Wt: 288.75
InChI Key: IDLOHTCRNXFCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-ButylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate is a synthetic organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 3-chloro-5-fluoroaniline with tert-butyl chloroformate under basic conditions to form the corresponding carbamate. This intermediate is then subjected to further reactions to introduce the aminoethyl group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. It can serve as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-ButylN-[2-amino-1-(3-chloro-4-fluorophenyl)ethyl]carbamate
  • tert-ButylN-[2-amino-1-(3-chloro-5-bromophenyl)ethyl]carbamate
  • tert-ButylN-[2-amino-1-(3-chloro-5-methylphenyl)ethyl]carbamate

Uniqueness

tert-ButylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLOHTCRNXFCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2018862-90-1
Record name tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.